
ADAMTS-5 inhibitor
描述
ADAMTS-5 抑制剂是一种旨在抑制 A 解整合素和金属蛋白酶与血小板反应蛋白基序-5 (ADAMTS-5) 酶活性的化合物。这种酶在聚集蛋白聚糖的降解中起着至关重要的作用,而聚集蛋白聚糖是软骨的主要成分。 ADAMTS-5 的活性失调与骨关节炎的进展有关,使其成为治疗干预的重要靶点 .
准备方法
合成路线和反应条件
ADAMTS-5 抑制剂的合成通常涉及创建可以有效结合酶并抑制其活性的 小分子。 一种常见的方法是设计基于糖的芳基磺酰胺,它们利用 β-N-乙酰-d-葡萄糖胺的结合能力 。合成路线包括以下步骤:
芳基磺酰胺核的形成: 此步骤涉及在碱性条件下使芳基卤化物与磺酰胺反应以形成芳基磺酰胺核。
糖基的连接: 然后通过糖基化反应将糖基(β-N-乙酰-d-葡萄糖胺)连接到芳基磺酰胺核。
纯化和表征: 使用色谱技术对最终产物进行纯化,并使用核磁共振 (NMR) 和质谱 (MS) 等光谱方法对其进行表征。
工业生产方法
ADAMTS-5 抑制剂的工业生产涉及扩大上述合成路线的规模。该过程包括优化反应条件以确保最终产物的产率和纯度。 在工业环境中,通常使用自动化合成和纯化系统来提高效率和可重复性 .
化学反应分析
Glycoconjugated Arylsulfonamides: Exosite Targeting
The design of β-N-acetyl-d-glucosamine (GlcNAc)-linked arylsulfonamides (e.g., compound 4b ) exploits interactions with the ADAMTS-5 Dis domain exosite. Critical modifications include:
-
Linker Optimization : An n-propyloxy linker between GlcNAc and the arylsulfonamide enhanced inhibitory activity (IC~50~ = 5.3 µM) compared to direct linkage (IC~50~ = 67.5 µM) .
-
Zinc-Binding Group (ZBG) Removal : Replacing the carboxylate ZBG with a sec-butyl group improved selectivity (>5-fold for ADAMTS-5 vs. ADAMTS-4) .
-
Stereochemical Specificity : Substitution of GlcNAc with GalNAc or benzoyl groups abolished activity, highlighting the necessity of GlcNAc’s hydroxyl configuration .
Table 1: SAR of Glycoconjugated Arylsulfonamides
Compound | Modification | ADAMTS-5 IC~50~ (µM) | ADAMTS-4 IC~50~ (µM) |
---|---|---|---|
1 | Carboxylate ZBG | 22.3 | 24.1 |
3b | Direct GlcNAc linkage | 67.5 | >100 |
4b | n-Propyloxy linker + sec-butyl | 5.3 | >100 |
5b | GalNAc substitution | >100 | >100 |
Triazine-Based Inhibitors: ELT-Derived Scaffolds
Encoded library technology identified a triazine-sulfonamide scaffold (e.g., compound 8 ) lacking traditional ZBGs. Key features include:
-
Triazine Core : Substitutions at the 4- and 6-positions with butenylamino and thiazolylmethylamino groups conferred potency (IC~50~ = 30 nM) .
-
Sulfonamide Tail : A 4-propylbenzenesulfonamide enhanced hydrophobic interactions with the S1′ pocket .
-
Selectivity : >1,000-fold selectivity over MMP-13 and TACE was achieved through optimized side chains .
Table 2: Activity of Triazine-Based Inhibitors
Compound | ADAMTS-5 IC~50~ (nM) | ADAMTS-4 IC~50~ (nM) | MMP-13 IC~50~ (nM) |
---|---|---|---|
8 | 30 | >1,600 | >10,000 |
15f | 18 | >1,600 | >10,000 |
Hydantoin Derivatives: Stereochemical Precision
GLPG1972/S201086, a clinical-stage inhibitor, exemplifies the role of stereochemistry:
-
Hydantoin Core Synthesis : A Bucherer–Bergs reaction converted γ-keto ester 59 to racemic hydantoin 60 , followed by chiral separation to isolate the active S-enantiomer .
-
Piperazine Linker : A methyl-substituted piperazine improved binding via hydrophobic interactions with Leu~443~ .
-
Cocrystallization Insights : The S-configuration enabled hydrogen bonding with Gly~380~ and Leu~379~, critical for sub-nanomolar potency (IC~50~ = 0.84 nM) .
Table 3: Impact of Stereochemistry on GLPG1972
Enantiomer | ADAMTS-5 IC~50~ (nM) | Selectivity (vs. ADAMTS-4) |
---|---|---|
S-25 | 84 | >47-fold |
R-25 | >4,000 | Inactive |
Antibody-Based Exosite Inhibitors
Monoclonal antibodies targeting the ADAMTS-5 spacer domain (e.g., 3F8) achieved IC~50~ = 1.3 nM by blocking proteoglycan binding without zinc chelation . Kinetic studies revealed non-competitive inhibition, distinct from small molecules .
科学研究应用
Types of Inhibitors
-
Small Molecule Inhibitors :
- GLPG1972/S201086 : This orally available inhibitor has shown promise in clinical trials for knee osteoarthritis. It selectively inhibits ADAMTS-5 and has demonstrated efficacy in reducing aggrecan degradation in preclinical models .
- Compound 4b : A selective exosite inhibitor identified through structure-activity relationship studies. It targets a unique binding site on ADAMTS-5, showing improved selectivity over other related enzymes like ADAMTS-4 .
- Monoclonal Antibodies :
Osteoarthritis Treatment
Osteoarthritis is characterized by cartilage degradation, where ADAMTS-5 plays a central role. Inhibition of this enzyme has been extensively studied as a disease-modifying osteoarthritis drug (DMOAD).
- Clinical Trials : GLPG1972/S201086 was evaluated in a phase 2 clinical trial (NCT03595618) for its effectiveness in treating knee osteoarthritis. Although it showed promising results in preclinical studies, the clinical outcomes have varied, with some trials reporting no significant reduction in cartilage loss or symptoms .
Case Studies
- Mouse Models : In a study involving destabilization of the medial meniscus (DMM) in mice, treatment with an anti-ADAMTS-5 monoclonal antibody significantly slowed cartilage degeneration and reduced pain-related behaviors . This highlights the potential for ADAMTS-5 inhibitors to provide both structural and symptomatic relief.
- Human Cartilage Explants : In vitro studies using human cartilage explants demonstrated that selective small molecule inhibitors could effectively reduce aggrecanase-mediated degradation under inflammatory conditions induced by interleukin-1β .
Table of Key Findings
Inhibitor Type | Compound Name | Mechanism of Action | Clinical Status | Key Findings |
---|---|---|---|---|
Small Molecule | GLPG1972/S201086 | Selective inhibition of ADAMTS-5 | Phase 2 trial ongoing | Reduced glycosaminoglycan release; IC50 < 1.5 μM |
Small Molecule | Compound 4b | Exosite inhibitor | Preclinical | High selectivity; improved inhibition against ADAMTS-4 |
Monoclonal Antibody | Anti-ADAMTS-5 mAb | Neutralization of ADAMTS-5 activity | Preclinical | Slowed cartilage degeneration; alleviated pain |
作用机制
ADAMTS-5 抑制剂通过结合 ADAMTS-5 酶并抑制其活性来发挥作用。抑制剂通常靶向酶的金属蛋白酶和解整合素样结构域的界面。 这种结合是由抑制剂与酶中特定氨基酸残基(例如赖氨酸残基 K532 和 K533)之间的氢键介导的 。 通过抑制 ADAMTS-5,这些化合物可以防止聚集蛋白聚糖降解,从而保护软骨免受损伤 .
相似化合物的比较
与 ADAMTS 家族的其他抑制剂相比,ADAMTS-5 抑制剂具有独特的高选择性和效力。类似的化合物包括:
ADAMTS-4 抑制剂: 这些抑制剂靶向 ADAMTS-4,另一种参与聚集蛋白聚糖降解的酶。
GLPG1972/S201086: 这是一种有效的选择性 ADAMTS-5 抑制剂,在临床前和临床研究中显示出令人鼓舞的结果.
异吲哚啉酰胺衍生物: 这些化合物也是有效的 ADAMTS-5 抑制剂,具有高口服生物利用度.
生物活性
ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs-5) is a critical enzyme involved in the degradation of aggrecan, a vital component of cartilage. Inhibition of ADAMTS-5 has emerged as a promising therapeutic strategy for osteoarthritis (OA) and other degenerative joint diseases. This article reviews the biological activity of ADAMTS-5 inhibitors, focusing on their mechanisms, efficacy in preclinical and clinical studies, and potential implications for treatment.
ADAMTS-5 inhibitors function by selectively blocking the enzyme's activity, thereby preventing the breakdown of aggrecan in cartilage. The mechanism can involve:
- Exosite Inhibition : Recent studies have identified specific exosites on ADAMTS-5 that can be targeted by inhibitors. For instance, a glycoconjugated arylsulfonamide was shown to selectively inhibit ADAMTS-5 without affecting ADAMTS-4, demonstrating a significant increase in selectivity .
- Monoclonal Antibodies : Neutralizing antibodies against ADAMTS-5 have been developed to block its activity effectively. These antibodies have demonstrated the ability to slow cartilage degeneration and reduce associated pain in animal models .
Efficacy in Preclinical Studies
Preclinical evaluations of ADAMTS-5 inhibitors have provided significant insights into their potential therapeutic benefits:
- Animal Models : Studies using mouse models of OA have shown that administration of ADAMTS-5 inhibitors leads to:
- Biochemical Assays : Various assays have been employed to measure the efficacy of these inhibitors:
Clinical Development
Several ADAMTS-5 inhibitors are currently undergoing clinical trials:
- GLPG1972/S201086 : This orally available inhibitor has shown promise in Phase II clinical trials for knee OA, demonstrating potent and selective inhibition of ADAMTS-5 with an IC50 < 1.5 μM . The clinical data suggest that it may serve as a disease-modifying osteoarthritis drug (DMOAD).
Case Study 1: Use of Monoclonal Antibodies
In a study involving a monoclonal antibody targeting ADAMTS-5, mice subjected to destabilization of the medial meniscus showed:
- Significant slowing of cartilage degeneration when treated with the antibody from 4 to 16 weeks post-surgery.
- A correlation between treatment and decreased levels of monocyte chemoattractant protein (MCP)-1, indicating reduced inflammatory responses in dorsal root ganglia cells .
Case Study 2: Phase II Trials
The ongoing clinical trials for GLPG1972/S201086 are evaluating its safety, tolerability, and pharmacodynamics in patients with knee OA. Preliminary results indicate promising outcomes regarding pain relief and functional improvement .
Table 1: Summary of Key Studies on ADAMTS-5 Inhibitors
属性
IUPAC Name |
(5Z)-5-[[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3OS3/c1-23-14(26-7-8-2-4-9(17)5-3-8)10(12(22-23)16(18,19)20)6-11-13(24)21-15(25)27-11/h2-6H,7H2,1H3,(H,21,24,25)/b11-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYPRDPBCXSVBN-WDZFZDKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=C2C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=C\2/C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。